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2,3-Diaminobenzoic acid - 27576-04-1

2,3-Diaminobenzoic acid

Catalog Number: EVT-461519
CAS Number: 27576-04-1
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2,3-Diaminobenzoic acid can be synthesized through various chemical processes and is classified as an organic compound. It falls under the category of amino acids and derivatives due to its functional groups. Its classification can also extend to pharmaceutical intermediates due to its potential applications in drug synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,3-diaminobenzoic acid can be achieved through several methods:

  1. Reductive Amination: This method involves the reaction of nitro compounds with reducing agents. For instance, 3-nitrobenzoic acid can be reduced to 2,3-diaminobenzoic acid using catalytic hydrogenation or other reducing agents like lithium aluminum hydride.
  2. Amination Reactions: Starting from benzoic acid derivatives, amination reactions can introduce amino groups at the desired positions on the benzene ring. This can involve intermediate steps that include diazotization followed by substitution reactions.
  3. Microwave-Assisted Synthesis: Recent advancements have shown that microwave irradiation can enhance the efficiency of synthesizing 2,3-diaminobenzoic acid by accelerating reaction rates and improving yields under controlled conditions .
Chemical Reactions Analysis

Reactions and Technical Details

2,3-Diaminobenzoic acid is involved in various chemical reactions:

  1. Acylation Reactions: The amino groups can react with acyl chlorides to form amides.
  2. Diazotization: The amino groups can undergo diazotization followed by coupling reactions to yield azo compounds.
  3. Condensation Reactions: It can participate in condensation reactions to form more complex structures such as quinoxalines when reacted with appropriate carbonyl compounds under acidic conditions .
Mechanism of Action

Process and Data

The mechanism of action for 2,3-diaminobenzoic acid primarily revolves around its role as a building block in organic synthesis and its potential biological activity:

  • Antimicrobial Properties: Studies suggest that derivatives of 2,3-diaminobenzoic acid exhibit antimicrobial activity due to their ability to inhibit bacterial growth.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific pathways require further investigation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and alcohol but insoluble in non-polar solvents.

Chemical Properties

  • pKa Values: The pKa values for the carboxylic acid group are around 4.5, while the pKa for the amino groups is approximately 9-10.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino groups.
Applications

Scientific Uses

2,3-Diaminobenzoic acid has several applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs and therapeutic agents.
  • Dyes and Pigments: Acts as a precursor for azo dyes due to its reactive amino groups.
  • Biochemical Research: Utilized in studies involving enzyme inhibition and microbial resistance mechanisms.
Synthetic Methodologies and Optimization

Catalytic Hydrogenation Approaches for 2,3-Diaminobenzoic Acid Synthesis

Catalytic hydrogenation represents the predominant industrial method for synthesizing 2,3-diaminobenzoic acid (23DBA) from nitro-precursors, offering significant advantages in yield and purity over classical reduction methods. The synthesis typically employs 3-nitroanthranilic acid as the starting material, which undergoes controlled hydrogenation in methanol solvent using 10% Pd/C as catalyst under ambient hydrogen pressure. This process achieves impressive reduction efficiencies, typically yielding approximately 69% of purified 23DBA as a dark brown solid after chromatographic purification [4]. The reaction proceeds until hydrogen absorption ceases, followed by catalyst removal via Celite filtration and solvent evaporation under reduced pressure [4] [9].

Optimization studies reveal that catalyst loading critically influences reaction kinetics and impurity profiles. A catalyst charge of 1-5% relative to substrate mass provides optimal balance between reaction rate and economic feasibility. Higher catalyst loadings accelerate reduction but increase metal contamination risks requiring additional purification steps. Post-reaction processing employs acidification protocols (adjusting pH to 4-4.5 using HCl) to precipitate the product, yielding material with minimal residual metal content (<50 ppm) suitable for pharmaceutical intermediates [1] [4]. The method significantly outperforms older iron powder reduction techniques, eliminating iron sludge waste while improving product color and purity.

Table 1: Catalytic Hydrogenation Parameters for 23DBA Synthesis

ParameterOptimal RangeEffect on Reaction
Catalyst Type10% Pd/CHigh selectivity for nitro reduction
Catalyst Loading1-5% (w/w)Balances rate and cost
Hydrogen PressureAmbientSufficient for complete reduction
Solvent SystemMethanolGood substrate solubility
Reaction Temperature20-25°CRoom temperature efficiency
Post-Processing pH4-4.5Optimal product precipitation
Typical Yield~69%After chromatographic purification

Enzymatic Polymerization Techniques and Reaction Kinetics

Enzymatic polymerization of 2,3-diaminobenzoic acid leverages horseradish peroxidase (HRP) as a biocatalyst to create specialized poly(2,3-diaminobenzoic acid) polymers (PDIABA-E) with defined structures and functionalities. The reaction system utilizes an organic-aqueous hybrid medium composed of 1,4-dioxane and phosphate buffer (pH 7.0), maintaining precise oxidation control through continuous hydrogen peroxide addition. Under optimized conditions, HRP catalyzes the oxidative coupling primarily through C-N and C-C linkages, generating polymers with molecular weights ranging from 4,000-6,000 Da as determined by gel permeation chromatography [3] [6].

Reaction kinetics studies demonstrate that the enzyme-to-monomer ratio critically influences polymerization efficiency. A ratio of 1:1000 (HRP:DIABA) provides sufficient catalytic activity while minimizing enzyme aggregation. The H₂O₂ addition rate must be carefully controlled (typically via syringe pump over 24 hours) to prevent enzyme denaturation while maintaining adequate oxidation potential. This controlled addition enables near-quantitative monomer conversion (>95%) with minimal side reactions. The resulting PDIABA-E exhibits distinctive spectroscopic signatures: FT-IR analysis confirms polymer formation through shifts in amino group vibrations (3430 cm⁻¹ and 3343 cm⁻¹ in monomer versus broad 3400 cm⁻¹ band in polymer) and appearance of quinoidal imine absorption at 1630 cm⁻¹ [3].

Oxidative Polycondensation with Dicarboxylic Acid Derivatives

2,3-Diaminobenzoic acid serves as a versatile monomer for constructing high-performance polyamides through polycondensation reactions with dicarboxylic acid derivatives. The carboxylic acid functionality readily forms acyl chloride intermediates that undergo nucleophilic attack by the ortho-diamino groups, creating benzimidazole-containing polymer backbones. This reactivity is exploited in reactions with terephthaloyl dichloride, where 23DBA participates in thermally driven polycondensation yielding aromatic polyamides with exceptional thermal stability (>400°C decomposition temperature) and mechanical strength [1] [10].

The ortho-diamine configuration enables unique reaction pathways compared to meta- or para-substituted isomers. During polycondensation, the proximal amino groups facilitate intermediate cyclization reactions, forming fused benzimidazole units within the polymer backbone rather than simple linear chains. This structural motif significantly enhances polymer rigidity and π-conjugation, leading to materials with distinctive electronic properties. Spectroscopic characterization (¹H NMR) of the resulting polymers reveals downfield shifts in aromatic proton signals (δ 7.5-8.5 ppm) consistent with extended conjugated systems, while FT-IR confirms imine bond formation through characteristic C=N stretches at 1610-1630 cm⁻¹ [4] [10]. These polymers demonstrate exceptional performance as high-temperature coatings and advanced adhesives where thermal stability exceeding 300°C is required.

Table 2: Properties of Polymers Synthesized from 23DBA Monomers

Polymer TypeSynthetic MethodKey CharacteristicsAdvanced Applications
PDIABA-EEnzymatic (HRP/H₂O₂)Mw: 4,000-6,000 Da; FluorescentOptical sensors, bioimaging probes
Polyamide 23DBA-TPCSolution polycondensationThermal stability >400°C; Rigid chainsAerospace composites, high-temp adhesives
Crosslinked networksOxidative polymerizationTunable porosity; Surface area >200 m²/gDye adsorption (e.g., methylene blue)

Green Chemistry Strategies for Sustainable Production

Modern synthetic approaches to 2,3-diaminobenzoic acid increasingly incorporate green chemistry principles to minimize environmental impact while maintaining economic viability. Catalytic hydrogenation has emerged as the most environmentally advanced route, effectively eliminating the iron sludge waste associated with traditional Bechamp reductions. By replacing iron powder with heterogeneous Pd catalysts, manufacturers avoid generating 3-5 kg of iron mud per kg of product while simultaneously reducing water consumption by 40-60% [2] [6]. The spent Pd/C catalyst can be efficiently recovered (>95%) through membrane filtration technologies and reactivated for multiple reuse cycles, significantly reducing precious metal consumption and cost [2].

Solvent selection plays a crucial role in sustainability metrics. Recent process innovations employ aqueous reaction media wherever possible, particularly in hydrogenation steps where methanol has been replaced by water with appropriate solubilizing agents. This substitution reduces volatile organic compound (VOC) emissions by >80% while maintaining comparable reaction rates and yields. Additionally, process intensification strategies integrate hydrogenation, filtration, and acidification into continuous flow systems, enhancing mass/heat transfer while reducing energy consumption by 30-40% compared to batch processes [6]. These advances collectively improve the environmental factor (E-factor) from values exceeding 15 in traditional processes to approximately 3-5 in state-of-the-art facilities, representing a 70% reduction in waste generation per unit of product.

Properties

CAS Number

27576-04-1

Product Name

2,3-Diaminobenzoic acid

IUPAC Name

2,3-diaminobenzoic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11)

InChI Key

KKTUQAYCCLMNOA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)N)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)O

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